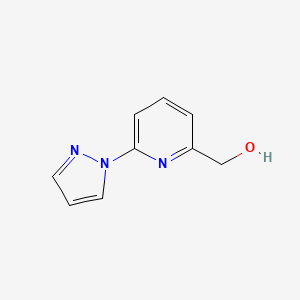

2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-

Description

The Significance of Pyridine-Pyrazole Hybrid Scaffolds in Organic Synthesis and Coordination Chemistry

Pyridine-pyrazole hybrid scaffolds are a class of organic molecules that incorporate both pyridine (B92270) and pyrazole (B372694) ring systems. These scaffolds have garnered substantial attention in the fields of organic synthesis and coordination chemistry due to their distinctive electronic and structural features. Pyrazoles are five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms, which can act as both weak bases and acids. researchgate.net Pyridine, a six-membered aromatic heterocycle, is a well-known ligand in coordination chemistry.

The combination of these two heterocycles into a single molecular framework results in ligands with tunable steric and electronic properties. researchgate.net In organic synthesis, these scaffolds serve as versatile intermediates for the construction of more complex molecules, including those with potential biological activities. ekb.egresearchgate.net

In coordination chemistry, pyridine-pyrazole ligands are highly sought after for their ability to form stable complexes with a wide range of metal ions. rsc.orgunimi.itresearchgate.net The nitrogen atoms in both the pyridine and pyrazole rings can coordinate to metal centers, leading to the formation of mono-, di-, or polynuclear complexes with diverse topologies. nih.gov The resulting metal complexes have shown promise in various catalytic applications, including oxidation, hydrogenation/dehydrogenation, and carbon-carbon coupling reactions. rsc.orgresearchgate.net The structural rigidity and tunable electronic nature of the pyridine-pyrazole backbone allow for the fine-tuning of the properties of the resulting metal complexes, making them attractive for the development of new catalysts and functional materials. researchgate.netunimi.it

Overview of 2-Pyridinemethanol (B130429), 6-(1H-pyrazol-1-yl)- within the Context of Functional Heterocycles

2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- belongs to the broader class of functional heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings and possessing one or more functional groups. The defining feature of this particular molecule is the presence of a hydroxymethyl (-CH2OH) group on the pyridine ring. This functional group imparts specific reactivity to the molecule, allowing it to participate in a variety of chemical transformations.

The synthesis of such functionalized pyridine-pyrazole derivatives can be approached through multi-step synthetic sequences. A plausible route could involve the initial synthesis of a precursor like 6-(1H-pyrazol-1-yl)pyridine-2-carboxaldehyde. This aldehyde can then be reduced to the corresponding alcohol, 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-, using standard reducing agents. The synthesis of pyrazole-carboxaldehydes is a well-established area of research, with methods such as the Vilsmeier-Haack reaction being commonly employed. nih.gov

The presence of both a coordinating pyridine-pyrazole unit and a reactive alcohol function makes 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- a bifunctional molecule. This dual functionality is highly desirable in the design of sophisticated ligands for coordination chemistry and in the synthesis of complex organic molecules.

Academic Research Trajectories for 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-

While specific research exclusively focused on 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- is still emerging, the academic research trajectories can be inferred from the broader interest in related pyridine-pyrazole systems. Current research in this area is largely directed towards the following avenues:

Development of Novel Catalysts: A primary research direction is the use of pyridine-pyrazole ligands, including those with functional arms like 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-, to synthesize novel transition metal complexes for catalysis. rsc.orgresearchgate.net Researchers are exploring the catalytic activity of these complexes in a variety of organic transformations, aiming to develop more efficient, selective, and environmentally friendly catalytic systems.

Synthesis of Advanced Materials: The ability of pyridine-pyrazole scaffolds to form well-defined metal complexes is being exploited in the field of materials science. Research is focused on the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties. The functional group on 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- could be utilized for post-synthetic modification of such materials.

Exploration in Bioinorganic Chemistry: Nitrogen-containing heterocyclic ligands are of significant interest in bioinorganic chemistry as they can mimic the coordination environment of metal ions in biological systems. ekb.eg The study of metal complexes with ligands like 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- can provide insights into the structure and function of metalloenzymes.

Design of Luminescent Probes: The rigid aromatic structure of pyridine-pyrazole hybrids makes them suitable platforms for the development of fluorescent and luminescent materials. Research is ongoing to design and synthesize metal complexes that can act as sensors or probes for various analytes.

Structure

3D Structure

Properties

IUPAC Name |

(6-pyrazol-1-ylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-3-1-4-9(11-8)12-6-2-5-10-12/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHUZZULZRIVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283423 | |

| Record name | 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-81-9 | |

| Record name | 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridinemethanol, 6 1h Pyrazol 1 Yl and Its Derivatives

Strategies for the Construction of the 2-Pyridinemethanol (B130429) Core

The formation of the 2-pyridinemethanol scaffold is a foundational step in the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this, primarily revolving around the functionalization of pyridine (B92270) precursors.

Oxidation and Acylation Pathways from Pyridine Precursors

A common and effective method for synthesizing 2-pyridinemethanol involves the oxidation of 2-picoline (2-methylpyridine). google.comgoogle.com This process typically begins with the N-oxidation of 2-picoline using an oxidizing agent like hydrogen peroxide in an acidic medium, such as glacial acetic acid, to form 2-picoline N-oxide. google.comgoogle.com

The resulting N-oxide is then subjected to an acylation-rearrangement reaction, often using acetic anhydride. google.comgoogle.com This step yields an intermediate, acetic acid-2-picolyl ester, which upon hydrolysis, typically under basic conditions with a reagent like sodium hydroxide, affords the desired 2-pyridinemethanol. google.comgoogle.com This pathway is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.

| Step | Reactants | Reagents | Product |

| 1. Oxidation | 2-Picoline | Hydrogen Peroxide, Glacial Acetic Acid | 2-Picoline N-oxide |

| 2. Acylation | 2-Picoline N-oxide | Acetic Anhydride | Acetic acid-2-picolyl ester |

| 3. Hydrolysis | Acetic acid-2-picolyl ester | Sodium Hydroxide | 2-Pyridinemethanol |

Alternative Synthetic Approaches for Hydroxymethylpyridine Moieties

Beyond the oxidation-acylation route, other methods exist for the synthesis of hydroxymethylpyridines. One such approach involves the reduction of corresponding pyridine carboxylic acids or their esters. For instance, 2-pyridinecarboxylic acid can be reduced using a suitable reducing agent to yield 2-pyridinemethanol. Another alternative is the direct synthesis from γ-aminoalcohols and secondary alcohols, which can produce substituted pyridines. rsc.org These methods provide flexibility in precursor selection and can be advantageous depending on the desired substitution pattern on the pyridine ring. dergipark.org.trresearchgate.net

Regioselective Introduction of the 1H-Pyrazol-1-yl Moiety at the 6-Position of 2-Pyridinemethanol

Once the 2-pyridinemethanol core is established, the next critical phase is the regioselective installation of the 1H-pyrazol-1-yl group at the 6-position of the pyridine ring. This is typically achieved by starting with a 2-(hydroxymethyl)-6-halopyridine or a related activated substrate.

Direct C-H Azolation Methodologies

Direct C-H functionalization represents an increasingly important and atom-economical approach in organic synthesis. nih.gov In the context of pyridine chemistry, direct C-H azolation would involve the direct coupling of a C-H bond on the pyridine ring with a pyrazole (B372694). While powerful, achieving high regioselectivity, particularly at the 6-position in the presence of a hydroxymethyl group at the 2-position, can be challenging and often requires specific directing groups or catalysts. nih.gov

Nucleophilic Aromatic Substitution Routes for Pyrazolyl Integration

Nucleophilic aromatic substitution (SNA) is a widely employed and reliable method for introducing nucleophiles onto electron-deficient aromatic rings like pyridine. chemrxiv.orgyoutube.comnih.gov This strategy is particularly effective for substituting a leaving group, such as a halogen, at the 2- or 6-position of the pyridine ring.

In a typical procedure, a 6-halo-2-pyridinemethanol derivative is reacted with pyrazole in the presence of a base. The base deprotonates the pyrazole, generating the pyrazolide anion, which then acts as a nucleophile, displacing the halide from the pyridine ring to form the desired C-N bond. The choice of solvent and base is crucial for the reaction's success, with common bases including sodium hydride or potassium carbonate. researchgate.netchemrxiv.org

| Reactant 1 | Reactant 2 | Base | Product |

| 6-Halo-2-pyridinemethanol | Pyrazole | Sodium Hydride or Potassium Carbonate | 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- |

Cross-Coupling Reactions in Pyridine-Pyrazole Linkage Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds. acs.org These methods offer a versatile and efficient route for coupling pyrazole with a functionalized pyridine.

In this approach, a 6-halo-2-pyridinemethanol is coupled with pyrazole using a palladium catalyst, a suitable ligand, and a base. The catalytic cycle involves the oxidative addition of the palladium complex to the pyridine-halide bond, followed by coordination of the deprotonated pyrazole and subsequent reductive elimination to yield the final product and regenerate the catalyst. This methodology is known for its broad substrate scope and functional group tolerance. acs.orgnih.gov

Another relevant cross-coupling strategy is the Suzuki-Miyaura coupling, which can be adapted for N-arylation. This would involve the reaction of a pyridyl boronic acid or ester with a pyrazole derivative, or vice versa. nih.gov

| Coupling Partners | Catalyst System | Product |

| 6-Halo-2-pyridinemethanol and Pyrazole | Palladium catalyst, Ligand, Base | 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- |

| 6-Boronic acid-2-pyridinemethanol and N-halopyrazole | Palladium catalyst, Ligand, Base | 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- |

Derivatization Strategies of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-

Derivatization of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- is achieved through targeted chemical modifications at its key functional groups and heterocyclic rings. These strategies are crucial for developing new ligands for coordination chemistry, as well as for creating novel compounds for materials science and medicinal chemistry research. The primary sites for derivatization include the reactive hydroxymethyl side chain, the electronically distinct positions on the pyrazole ring, and the pyridine core itself.

The hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (6-(1H-pyrazol-1-yl)pyridin-2-yl)carbaldehyde. This transformation creates a valuable synthetic intermediate, as the aldehyde can undergo a wide array of subsequent reactions, such as reductive amination, Wittig reactions, and condensations. A common and effective method for this oxidation involves the use of 2-iodoxybenzoic acid (IBX) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). chim.it

Conversion to Halides: The hydroxyl group can be readily converted into a more reactive leaving group, such as a halide. For instance, reaction with hydrobromic acid (HBr) can transform the hydroxymethyl group into a bromomethyl group, yielding 2-(bromomethyl)-6-(1H-pyrazol-1-yl)pyridine. researchgate.net This bromo-derivative is a potent electrophile, making it an excellent precursor for nucleophilic substitution reactions to introduce ethers, esters, azides, and other functional groups. researchgate.netmdpi.com

Esterification and Etherification: Standard organic reactions can be employed to form esters and ethers. Esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification can be performed, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. These reactions are fundamental for modifying the steric and electronic properties of the ligand arm.

| Modification | Reagent(s) | Product | Potential Subsequent Reactions |

| Oxidation | 2-Iodoxybenzoic acid (IBX), DMSO | (6-(1H-pyrazol-1-yl)pyridin-2-yl)carbaldehyde | Wittig reaction, reductive amination, condensation |

| Halogenation | 48% Hydrobromic Acid (HBr) | 2-(bromomethyl)-6-(1H-pyrazol-1-yl)pyridine | Nucleophilic substitution (e.g., with amines, alkoxides) |

| Esterification | Acyl chloride, Base | 2-((Acyloxy)methyl)-6-(1H-pyrazol-1-yl)pyridine | Hydrolysis, transesterification |

| Etherification | NaH, Alkyl halide | 2-((Alkoxy)methyl)-6-(1H-pyrazol-1-yl)pyridine | Cleavage with strong acids |

Modifying the pyrazole ring is a key strategy for altering the electronic properties and coordination behavior of the molecule. This can be achieved either by building the ring from substituted precursors or by direct functionalization of the pre-formed pyrazole ring.

Synthesis from Substituted Precursors: One of the most straightforward methods to obtain derivatives with substituents on the pyrazole ring is to use substituted starting materials in the initial cyclocondensation reaction. The Knorr pyrazole synthesis and related methods allow for the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com By choosing appropriately substituted 1,3-diketones, substituents such as alkyl or aryl groups can be introduced at the 3- and 5-positions of the pyrazole ring. For example, reacting 2-hydrazinopyridine (B147025) with a substituted β-diketone will yield a (6-(substituted-1H-pyrazol-1-yl)pyridin-2-yl) backbone. mdpi.comresearchgate.net

Direct Functionalization via Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful tool for the direct formylation of electron-rich heterocyclic systems, including pyrazoles. chemmethod.comnih.gov This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the 4-position of the pyrazole ring. mdpi.comrsc.org This yields a 1-(2-(hydroxymethyl)pyridin-6-yl)-1H-pyrazole-4-carbaldehyde derivative. The resulting aldehyde is a versatile handle for a wide range of further transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines and other derivatives. chemmethod.comnih.gov This method is particularly effective for pyrazoles activated by N-aryl or N-heteroaryl substituents. mdpi.com

| Position | Synthetic Strategy | Reagents/Precursors | Introduced Group | Significance |

| C3 and C5 | Synthesis from precursors | Substituted 1,3-dicarbonyl compounds | Alkyl, Aryl | Modifies steric hindrance and electronic properties near the coordination site. |

| C4 | Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl (-CHO) | Provides a versatile functional group for further derivatization. |

| C4 | Halogenation | N-Halosuccinimides (NBS, NCS) | Bromo, Chloro | Introduces a site for cross-coupling reactions (e.g., Suzuki, Sonogashira). |

Direct functionalization of the pyridine ring in 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- can be challenging due to the electron-deficient nature of the pyridine nucleus. Therefore, a common and effective strategy is to utilize a pre-functionalized pyridine ring as the starting material before the introduction of the pyrazole moiety.

This approach involves nucleophilic aromatic substitution (SNAr) reactions on pyridines bearing suitable leaving groups. For example, starting with a 2,6-dihalopyridine, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine, allows for the sequential substitution of the halogen atoms. researchgate.net One halogen can be displaced by a pyrazole anion, while the other can be either retained or substituted by another nucleophile.

A well-documented route involves the synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine. chemmethod.com This synthesis starts with 2-fluoro-5-nitropyridine, where the highly activated fluorine is displaced by pyrazole. The nitro group on the pyridine ring can then be reduced, for example, by catalytic hydrogenation using palladium on carbon (Pd/C), to yield the corresponding amine. This amino group can then be further modified through diazotization or acylation, providing access to a wide array of functionalized pyridine cores.

Another example is the synthesis of derivatives functionalized at the 4-position of the pyridine ring. The synthesis of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine has been reported, starting from 2,6-dihydroxy-isonicotinic acid. researchgate.net This demonstrates that functional groups can be introduced and manipulated at the 4-position of the pyridine ring, which is electronically distinct from the 2- and 6-positions.

| Starting Pyridine | Reaction Sequence | Final Pyridine Substituent | Reference |

| 2-Fluoro-5-nitropyridine | 1. Nucleophilic substitution with pyrazole. 2. Reduction of nitro group (e.g., H₂, Pd/C). | 3-Amino | chemmethod.com |

| 2,6-Dichloropyridine | 1. Nucleophilic substitution with pyrazole. 2. Hydrolysis of remaining chloro group. | 6-Chloro and/or 6-Hydroxy | researchgate.net |

| 2,6-Dibromopyridine | Sequential nucleophilic substitution with pyrazole and another nucleophile. | Varies depending on the second nucleophile. | researchgate.net |

Coordination Chemistry of 2 Pyridinemethanol, 6 1h Pyrazol 1 Yl As a Polydentate Ligand

Ligand Design Principles and Chelation Properties of 2-Pyridinemethanol (B130429), 6-(1H-pyrazol-1-yl)-

The design of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- as a polydentate ligand incorporates key principles of coordination chemistry to achieve specific chelation properties. The ligand features a pyridine (B92270) ring and a pyrazole (B372694) ring, both of which are N-heterocycles known for their ability to coordinate with metal ions. daneshyari.com The presence of both a pyridine and a pyrazole group allows for the formation of stable chelate rings with a metal center, typically five- or six-membered rings, which are entropically favored.

The nitrogen atom of the pyridine ring and the nitrogen atom at the 2-position of the pyrazole ring act as the primary donor sites. The methanolic group (-CH₂OH) attached to the pyridine ring at the 2-position introduces an additional potential donor site through the oxygen atom. This makes 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- a potentially tridentate N,N,O-donor ligand. The flexibility of the hydroxymethyl group allows it to rotate and position the oxygen atom for coordination, which can influence the geometry of the resulting metal complex.

Formation of Mononuclear and Multinuclear Metal Complexes

The reaction of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- with various metal salts is expected to lead to the formation of both mononuclear and multinuclear complexes, depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Coordination Modes and Geometries with Transition Metals

In mononuclear complexes, a single metal ion is coordinated by one or more molecules of the 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- ligand. The specific coordination mode and the resulting geometry are highly dependent on the preference of the transition metal ion for a particular coordination number and geometry.

For first-row transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), octahedral, tetrahedral, and square planar geometries are common. daneshyari.comwikipedia.org With 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- acting as a tridentate ligand, a 2:1 ligand-to-metal ratio would lead to the formation of a six-coordinate, pseudo-octahedral complex, [M(L)₂]ⁿ⁺. In such a complex, the two ligands would be arranged meridionally around the metal center.

Alternatively, if the ligand acts as a bidentate N,N-donor, a variety of geometries are possible. For example, with a metal ion that prefers a tetrahedral geometry, a complex of the type [ML₂]ⁿ⁺ could form. For metal ions that favor square planar geometry, such as Pd(II) or Pt(II), a 1:1 complex with other ancillary ligands, for instance [M(L)Cl₂], is plausible.

Multinuclear complexes can form if the ligand bridges between two or more metal centers. The pyrazole ring, in its deprotonated pyrazolate form, is a well-known bridging ligand. The nitrogen atoms at the 1- and 2-positions can bridge two metal ions, leading to the formation of dinuclear or polynuclear structures. The methanolic group, upon deprotonation to an alkoxide, can also act as a bridging group.

| Metal Ion | Common Coordination Number | Expected Geometry with 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- |

|---|---|---|

| Mn(II) | 6 | Octahedral |

| Fe(II) | 6 | Octahedral |

| Co(II) | 4, 6 | Tetrahedral or Octahedral |

| Ni(II) | 4, 6 | Square Planar or Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, or Distorted Octahedral |

| Zn(II) | 4, 6 | Tetrahedral or Octahedral |

Ligand Field Strength and Electronic Configuration in Metal Centers

The ligand field strength has a direct impact on the electronic configuration of the metal center, particularly for d⁴ to d⁷ transition metal ions in an octahedral geometry. For these configurations, both high-spin and low-spin states are possible. A strong ligand field will lead to a large splitting of the d-orbitals (Δₒ), favoring a low-spin configuration where electrons pair up in the lower energy t₂g orbitals. Conversely, a weaker ligand field results in a smaller Δₒ, favoring a high-spin configuration where electrons occupy the higher energy e₉ orbitals before pairing.

For example, in an Fe(II) (d⁶) complex, a strong ligand field would result in a low-spin (S=0) diamagnetic complex, while a weaker field would lead to a high-spin (S=2) paramagnetic complex. The ligand field strength of pyrazole-pyridine type ligands is often in the intermediate range, which can lead to spin-crossover (SCO) behavior in some Fe(II) and Co(II) complexes, where the spin state can be switched by external stimuli such as temperature or pressure. mdpi.com

| Metal Ion (d-electron count) | Predicted Spin State with 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- |

|---|---|

| Cr(III) (d³) | High-spin |

| Mn(II) (d⁵) | High-spin |

| Fe(II) (d⁶) | Potentially Low-spin or Spin-crossover |

| Co(II) (d⁷) | Potentially High-spin or Low-spin |

| Ni(II) (d⁸) | High-spin |

| Cu(II) (d⁹) | - |

Synthesis and Characterization of Heterometallic Systems Incorporating 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-

The synthesis of heterometallic systems, which contain two or more different metal ions, can be achieved using 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- as a bridging ligand. A common strategy involves the initial formation of a mononuclear complex, often referred to as a "metalloligand," which can then be reacted with a second metal salt.

For example, a mononuclear complex such as [M(L)₂]ⁿ⁺ could be synthesized first. If the pyrazole rings have uncoordinated nitrogen atoms, these can then bind to a second metal ion, leading to the formation of a heterometallic coordination polymer. nih.gov Alternatively, the deprotonated pyrazolate or alkoxide functionalities can bridge between different metal ions.

The synthesis of such heterometallic systems is typically carried out in solution, and the products are often isolated by crystallization. The choice of solvents and counter-ions can play a crucial role in directing the self-assembly of the final structure.

Characterization of these heterometallic complexes would involve a range of techniques. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure. Spectroscopic methods such as IR and UV-Vis spectroscopy can provide information about the coordination environment of the metal ions. Elemental analysis and mass spectrometry are used to confirm the stoichiometry of the complexes. Magnetic susceptibility measurements are also important for characterizing the magnetic interactions between the metal centers in multinuclear systems.

Metal-Ligand Reactivity and Mechanistic Studies within Coordination Spheres

The coordination of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- to a metal center can significantly alter the reactivity of both the ligand and the metal ion. The ligand can influence the redox properties of the metal center, making it more or less susceptible to oxidation or reduction. The electron-donating properties of the pyridine and pyrazole rings can increase the electron density on the metal center, which can in turn affect its catalytic activity.

Reactivity can also occur at the ligand itself, activated by coordination to the metal. For example, the acidity of the N-H proton of the pyrazole ring and the O-H proton of the methanolic group is expected to increase upon coordination, making deprotonation easier. This can be a key step in the formation of bridged multinuclear complexes.

Mechanistic studies of reactions involving these coordination complexes are crucial for understanding their catalytic potential. For instance, complexes of related pyrazole-pyridine ligands have been investigated as catalysts for various organic transformations. nih.gov Mechanistic investigations would typically involve kinetic studies to determine the rate law of the reaction, as well as spectroscopic and computational studies to identify reaction intermediates and transition states. The role of the metal-ligand cooperation, where both the metal center and the ligand participate in the catalytic cycle, is an area of significant interest in the study of such complexes.

Advanced Spectroscopic and Computational Analysis of 2 Pyridinemethanol, 6 1h Pyrazol 1 Yl and Its Metal Complexes

Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering crucial details on molecular geometry, crystal packing, and intermolecular forces.

Molecular and Crystal Structure Determinations

While a dedicated crystal structure for the free ligand 2-Pyridinemethanol (B130429), 6-(1H-pyrazol-1-yl)- was not prominently available, extensive crystallographic data exists for closely related pyridine-pyrazole ligands and their metal complexes. These studies show that such ligands typically coordinate to metal centers in a tridentate fashion, utilizing the nitrogen atoms from the pyridine (B92270) and pyrazole (B372694) rings.

For instance, in related structures like 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the molecule exhibits a specific conformation where the pyrazolyl groups are positioned nearly perpendicular to the central pyridine ring. core.ac.uknih.gov When these types of ligands form complexes, such as with nickel(II), they create distorted pseudo-octahedral coordination spheres around the central metal ion. nih.gov The coordination involves the nitrogen donors from both the pyrazole and pyridine moieties, leading to stable complex formation. nih.govbeu.edu.az

The structural parameters of these complexes, including bond lengths and angles, are determined with high precision. In a representative nickel(II) complex with a tridentate pyrazole-pyridine-triazole ligand, the average Ni—N bond length is approximately 2.095 Å, indicating strong coordination. nih.gov The specific geometry and bond parameters are highly dependent on the metal ion and the steric and electronic properties of the ligand itself.

Below is a table of representative crystallographic data for a related compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, which illustrates the typical parameters determined in such analyses. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C13H13N5 |

| Molecular Weight | 239.28 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.481 (3) |

| b (Å) | 9.076 (4) |

| c (Å) | 19.021 (8) |

| β (°) | 95.471 (5) |

| Volume (ų) | 1285.7 (9) |

| Z | 4 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking

The crystal packing of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- and its derivatives is governed by a network of non-covalent interactions, primarily hydrogen bonding and aromatic π-π stacking. rsc.org These interactions are fundamental in directing the self-assembly of molecules into well-defined supramolecular architectures. nih.gov

Hydrogen bonds are a critical feature, with the hydroxyl group of the pyridinemethanol moiety being a potential hydrogen bond donor. Furthermore, weak C—H···N hydrogen bonds are commonly observed in related crystal structures, linking adjacent molecules into layers or chains. core.ac.uknih.gov In the crystal of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, for example, weak C—H···N interactions connect the molecules into layers that extend parallel to the (101) plane. core.ac.uk

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational properties of molecules. For 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-, the spectra would be characterized by vibrations associated with the pyridine ring, the pyrazole ring, and the methanol (B129727) substituent.

The FT-IR and Raman spectra of pyridine and pyrazole derivatives have been studied extensively. researchgate.netresearchgate.net Characteristic bands for the pyridine ring include C=C and C=N stretching vibrations, typically found in the 1600-1400 cm⁻¹ region. The pyrazole ring also exhibits characteristic C=N stretching vibrations, often observed around 1290 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹.

The methanol group (-CH₂OH) would introduce distinct vibrational modes. The O-H stretching vibration is expected as a broad band in the 3400-3200 cm⁻¹ region, while the C-O stretching vibration would appear in the 1260-1000 cm⁻¹ range. The CH₂ group would show stretching vibrations around 2900 cm⁻¹ and bending (scissoring) vibrations near 1450 cm⁻¹. Upon coordination to a metal ion, shifts in the vibrational frequencies of the pyridine and pyrazole rings are expected, providing evidence of ligand-metal bond formation. ubbcluj.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Characterization

NMR spectroscopy is indispensable for elucidating the structure of molecules in solution. For 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-, ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the pyridine and pyrazole rings are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton. The three protons on the pyridine ring and the three protons on the pyrazole ring would each show distinct signals. The methylene (B1212753) protons (-CH₂) of the methanol group would likely appear as a singlet around δ 4.5-5.0 ppm, while the hydroxyl proton (-OH) would be a broader signal whose chemical shift is dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the aromatic pyridine and pyrazole rings would have signals in the δ 110-160 ppm range. chemicalbook.com The methylene carbon (-CH₂) would be expected at a higher field, typically around δ 60-70 ppm. The precise chemical shifts provide valuable information about the electronic distribution within the molecule.

| Group | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine & Pyrazole Rings | ¹H | 7.0 - 9.0 |

| ¹³C | 110 - 160 | |

| Methylene (-CH₂) | ¹H | 4.5 - 5.0 |

| ¹³C | 60 - 70 | |

| Hydroxyl (-OH) | ¹H | Variable (solvent dependent) |

Theoretical Investigations using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data by providing detailed insights into the electronic structure, bonding, and reactivity of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

DFT calculations have been successfully applied to investigate the properties of pyridine-pyrazole derivatives and their metal complexes. nih.govelectrochemsci.org These studies allow for the optimization of molecular geometries, which can then be compared with experimental data from X-ray crystallography. researchgate.net

A key aspect of DFT studies is the analysis of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. nih.govjcsp.org.pk For pyridine-pyrazole ligands, the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed over the pyridine ring, indicating potential charge transfer characteristics upon excitation or coordination.

DFT calculations are also used to model the vibrational spectra (IR and Raman), which aids in the assignment of experimental bands. ubbcluj.ronih.gov Furthermore, these methods can elucidate the nature of the bonding between the ligand and a metal center in complexes, quantifying the contributions of σ-donation and π-backbonding. The calculated electronic properties and bonding parameters provide a deeper understanding of the factors that govern the stability and reactivity of these compounds. electrochemsci.orgmdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the advanced spectroscopic and computational analysis of the chemical compound “2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-” that would allow for a detailed discussion of its Natural Bond Orbital (NBO) analysis, Frontier Orbital Analysis, or the computational modeling of its molecular dynamics and energetics.

While computational studies, including Density Functional Theory (DFT) calculations, have been conducted on analogous compounds such as other pyridylpyrazole derivatives and their metal complexes, this specific molecule has not been the subject of dedicated research in these advanced areas. Therefore, the data required to generate a thorough and scientifically accurate article as per the requested outline is not available in the public domain.

Future computational chemistry studies on “2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-” would be necessary to provide the specific data points and detailed research findings needed to populate the requested sections on NBO and Frontier Orbital Analysis, as well as the computational modeling of its molecular dynamics and energetics.

Catalytic Applications of 2 Pyridinemethanol, 6 1h Pyrazol 1 Yl Derived Metal Complexes

Homogeneous Catalysis Mediated by 2-Pyridinemethanol (B130429), 6-(1H-pyrazol-1-yl)- and Analog Complexes

Complexes derived from pyrazolyl-pyridine ligands are highly effective in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species.

Metal complexes based on pyrazolyl-pyridine scaffolds have demonstrated significant efficacy in mediating oxidation reactions, which are fundamental to the synthesis of valuable chemicals.

Ruthenium complexes bearing a pincer-type pyrazole (B372694)–pyridine (B92270)–pyrazole (NNN) ligand framework have been successfully employed in the acceptorless dehydrogenation (AD) of primary alcohols. For instance, a cationic ruthenium(II) complex, [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl, where L1 is a 2,6-bis(5-methyl-pyrazol-3-yl) pyridine ligand, efficiently catalyzes the conversion of various primary alcohols to their corresponding aldehydes with yields up to 99%. This process is environmentally benign as it produces dihydrogen as the only byproduct. The catalyst shows good tolerance to a range of functional groups.

Copper complexes have also shown remarkable activity. Complexes derived from the pincer ligand 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine (pzpypzH) are highly active for the aerobic oxidation of alcohols to aldehydes in water. These copper-based catalysts facilitate the conversion of a variety of benzyl alcohol derivatives to the corresponding benzaldehydes with excellent yields. Furthermore, manganese clusters supported by pyridinemethanol-based ligands have been investigated as potential catalysts for water oxidation, a key process in artificial photosynthesis.

Table 1: Performance of Pyrazolyl-Pyridine Metal Complexes in Alcohol Oxidation

| Catalyst/Ligand | Metal Center | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-bis(5-methyl-pyrazol-3-yl) pyridine | Ruthenium(II) | Benzyl alcohol | Benzaldehyde | >99 | |

| 2,6-bis(5-methyl-pyrazol-3-yl) pyridine | Ruthenium(II) | 1-Hexanol | Hexanal | 98 | |

| 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine | Copper(II) | Benzyl alcohol | Benzaldehyde | 98 | |

| 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine | Copper(II) | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 99 |

Interactive Data Table

Hydrogenation and transfer hydrogenation are crucial reactions in both laboratory and industrial synthesis for the reduction of unsaturated bonds. Metal complexes with pyrazolyl-containing ligands have been developed as efficient catalysts for these transformations.

Pyrazolyl palladium(II) and nickel(II) complexes have been utilized as precatalysts for the hydrogenation of α,β-unsaturated compounds like sorbic acid. These catalysts demonstrate high activity under mild conditions and exhibit selectivity, preferentially reducing the less sterically hindered carbon-carbon double bond. The nature of the metal center significantly influences the catalytic efficiency, with palladium complexes generally showing higher activity than their nickel counterparts.

In the realm of transfer hydrogenation, ruthenium(II) complexes with pyrazolyl-pyridine ligands are active for the dehydrogenation of formic acid, which serves as a hydrogen source. These catalysts can produce hydrogen and carbon dioxide from formic acid with high turnover numbers (TONs) and turnover frequencies (TOFs). Furthermore, a broad range of protic pyrazole complexes have been reviewed for their role in transfer hydrogenation reactions, effectively reducing substrates such as ketones, nitriles, and alkenes using hydrogen donors like 2-propanol.

Table 2: Catalytic Activity in Hydrogenation and Transfer Hydrogenation

| Catalyst/Ligand | Metal Center | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole | Palladium(II) | Hydrogenation | Sorbic Acid | High conversion under mild conditions | |

| 3,5-di-tert-butyl-1H-pyrazole | Nickel(II) | Hydrogenation | Sorbic Acid | Sequential reduction of C=C bonds | |

| Pyridyl-pyrazolyl | Ruthenium(II) | Transfer Hydrogenation | Formic Acid | TONs up to ~1032 | |

| Protic Pyrazole | Ruthenium(II) | Transfer Hydrogenation | Acetophenone | Effective reduction to alcohol |

Interactive Data Table

The formation of carbon-carbon (C-C) and carbon-heteroatom bonds is central to the construction of complex organic molecules. Pyrazolyl-containing ligands have been instrumental in developing metal catalysts for various cross-coupling reactions.

The versatility of pyrazolyl metal complexes as catalysts, particularly for C-C coupling reactions, has been highlighted in several reviews. These ligands have been successfully applied in Heck and Suzuki coupling reactions, among others. Nickel(II) complexes featuring (pyrazol-1-ylmethyl)pyridine ligands, upon activation with an appropriate co-catalyst, are effective in the oligomerization of ethylene, producing valuable short-chain alkenes. Under certain conditions, these nickel catalysts can also promote the subsequent Friedel-Crafts alkylation of the solvent with the newly formed oligomers.

Copper complexes of the pincer ligand 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine have shown excellent performance in the synthesis of nitriles through the ammoxidation of alcohols, a reaction that involves the formation of a C-N bond.

Heterogeneous Catalysis and Supported Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To address this, efforts have been made to develop heterogeneous catalysts based on pyrazolyl-pyridine complexes.

One approach involves the electrodeposition of molecular precursors onto an electrode surface. For example, manganese coordination complexes with pyridinemethanol-based ligands have been used as precursors to generate catalytically active amorphous films for water oxidation. This method creates a robust and reusable catalytic system.

Another strategy is the encapsulation of metal nanoparticles within a supportive matrix. A highly stable and reusable catalyst consisting of cobalt nanoparticles encapsulated in graphitic layers has been prepared by the pyrolysis of a cobalt complex. While the specific ligand in this case was not 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-, the principle demonstrates a viable route to creating heterogeneous catalysts from well-defined molecular precursors for applications such as the aerobic oxidation of alcohols.

Mechanistic Insights into Catalytic Cycles and Active Species Identification

Understanding the reaction mechanism and identifying the active catalytic species are crucial for optimizing catalyst performance and designing new, more efficient catalysts.

The broader catalytic applications of protic pyrazole complexes have also been the subject of mechanistic studies. The ability of the pyrazole N-H group to participate in proton transfer steps is often a key feature in the proposed catalytic cycles for reactions like transfer hydrogenation.

Catalyst Stability and Reusability Studies

For practical applications, catalysts must not only be active and selective but also stable and reusable over multiple cycles.

The copper complexes supported by the 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine ligand used for the aerobic oxidation of alcohols have demonstrated good reusability. The nitrile or aldehyde products can be easily separated by extraction, and the remaining aqueous solution containing the copper catalyst retains its high activity for several subsequent runs.

Similarly, a heterogeneous cobalt-based catalyst used for a wide range of aerobic oxidations was shown to be highly stable and reusable. This robustness is a key advantage of immobilizing the active species on a solid support.

Supramolecular Chemistry and Materials Science Applications of 2 Pyridinemethanol, 6 1h Pyrazol 1 Yl Derivatives

Design and Assembly of Supramolecular Architectures

The predictable coordination geometry and rich non-covalent interaction capabilities of 2-Pyridinemethanol (B130429), 6-(1H-pyrazol-1-yl)- and its analogues make them ideal candidates for constructing ordered supramolecular structures. The assembly process can be guided by strong metal-ligand bonds or a combination of weaker intermolecular forces.

Metal-Directed Self-Assembly

Metal-directed self-assembly is a powerful "bottom-up" approach where the coordination preferences of a metal ion are used to direct ligands to spontaneously form well-defined, thermodynamically stable superstructures. rsc.orgnih.gov Ligands based on the pyridine-pyrazole framework are particularly effective in this strategy. By treating these ligands with metal ions, a variety of discrete assemblies and coordination polymers can be synthesized. rsc.orgnih.gov

The final architecture is highly dependent on the coordination geometry of the metal ion and the structure of the ligand. nih.gov For instance, cis-protected Pd(II) or Pt(II) ions are highly effective for creating cyclic frameworks from simple molecular components in quantitative yields. rsc.org When combined with flexible or rigid bridging ligands containing pyridine (B92270) and pyrazole (B372694) units, these metal ions can drive the formation of architectures such as:

M2L2 or M4L4 Macrocycles: Formed when the bite angle of the ligand matches the geometric requirements of a square planar metal center. rsc.org

[FeL2]2+ Complexes: The combination of an octahedral metal ion like Iron(II) with two tridentate ligands reliably forms a monomeric complex, which can then serve as a node in larger supramolecular structures. nih.gov

Coordination Polymers: In the solid state, even simple 1:1 complexes like [Ag(L)]+ can link together to form extended polymeric chains. nih.gov

This method allows for the rational design of complex structures, including macrocycles, cages, and polymers, by carefully selecting the metallic and organic components. rsc.orgrsc.org

Non-Covalent Interactions in Crystal Engineering

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, guided by an understanding of intermolecular interactions. conicet.gov.ar Non-covalent interactions are fundamental to supramolecular chemistry, dictating the assembly of molecules into ordered solid-state structures. conicet.gov.arrsc.org In crystals of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- derivatives, several types of non-covalent interactions play a crucial role:

Hydrogen Bonding: Weak C—H···N hydrogen bonds are commonly observed, linking individual molecules into layers or more complex three-dimensional networks. nih.govcore.ac.uk

π-π Stacking: The aromatic pyridine and pyrazole rings can engage in π-π stacking interactions, which are significant in stabilizing the crystal packing of coordination compounds. conicet.gov.ar

Other Interactions: Depending on the substituents, other interactions such as anion-π, C-H···π, and halogen or chalcogen bonding can also direct the supramolecular assembly. conicet.gov.arrsc.org

The interplay of these forces determines the final crystal structure. For example, in the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring, and weak C—H···N hydrogen bonds link the molecules into layers. nih.govcore.ac.uk The nature and energetics of these interactions can be analyzed and visualized using computational tools like Hirshfeld surface analysis and 2D fingerprint plots, providing insight into the crystal packing. rsc.orgnih.gov

Integration into Functional Materials

The supramolecular assemblies derived from 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- are not merely structural curiosities; they form the basis for a wide range of functional materials with applications in electronics, photonics, and energy storage. mdpi.com

Spin-Crossover (SCO) Systems

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus like temperature, pressure, or light. researchgate.net Iron(II) complexes based on 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) ligands are excellent candidates for SCO materials because the BPP framework provides a moderate ligand field strength that facilitates the spin transition. nih.gov

These SCO complexes are considered switchable and bistable molecular materials, making them suitable for molecule-based switching and memory elements. researchgate.netnih.gov Functionalizing the BPP ligand, for instance at the 4-position of the pyridine ring, allows for fine-tuning of the SCO properties, such as the transition temperature (T½). mdpi.comrsc.org For example, adding a carboxylate group to the ligand can lead to an abrupt spin transition at a high temperature due to the formation of hydrogen-bonded networks. rsc.org

| Ligand | Metal Center | T½ (K) | Hysteresis (ΔT, K) | Key Feature |

| bppCOOH | Fe(II) | ~380 | Abrupt | Hydrogen-bonded linear network of complexes. rsc.org |

| L1 | Fe(II) | Gradual | - | Functionalized with bithiophene for molecular junctions. researchgate.netnih.gov |

| L2 | Fe(II) | Gradual | - | Functionalized with hexylthiophene for improved crystallinity. researchgate.netnih.gov |

Table 1: Selected examples of spin-crossover complexes based on functionalized 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands. L1 is 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine and L2 is 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine. nih.gov

Luminescent and Photonic Devices

Coordination complexes incorporating pyridine and pyrazole-based ligands are widely explored for their photoluminescent properties, which are essential for applications in sensors, lighting, and optical devices. mdpi.comrsc.org Complexes with d¹⁰ metal ions such as Zn(II), Cd(II), and Ag(I) are particularly promising because the filled d-orbitals prevent fluorescence quenching through d-d transitions, leading to strong photoluminescence. mdpi.com

The emission in these materials often originates from ligand-centered π*←π transitions. mdpi.com The coordination to a metal ion can enhance luminescence through several mechanisms, such as increasing ligand rigidity and restricting intramolecular rotation, which would otherwise lead to non-radiative decay. rsc.org This effect can result in "turn-on" fluorescence, where the ligand is non-emissive on its own but becomes highly luminescent upon complexation. rsc.org Lanthanide complexes with these ligands are also of interest for their sharp, line-like emission spectra. mdpi.com

| Metal Center | Ligand Type | Emission Color | Key Feature |

| Ag(I) | Tetrapyrazole-modified tetraphenylethene | Blue to Green | Exhibits piezochromism and turn-on fluorescence. rsc.org |

| Ag(I) | 3,5-bis(4-alkyloxyphenyl)pyrazole | - | Photoluminescent in solid state, solution, and mesophase. researchgate.net |

| Zn(II) / Cd(II) | 1H-indazole-6-carboxylic acid | - | Emission driven by ligand-centered π*←π transition. mdpi.com |

| Lanthanides (e.g., Ce, Tb) | 3-(2-Pyridyl)pyrazole | Orange / Green | Forms luminescent coordination polymers and complexes. mdpi.com |

Table 2: Examples of luminescent materials based on pyridine-pyrazole type ligands.

Redox-Active Materials for Energy Storage

The integration of redox-active organic molecules into ordered frameworks is a promising strategy for developing next-generation energy storage materials. Pyridine-containing units can be redox-active, undergoing reversible electrochemical processes suitable for applications like supercapacitors or batteries. rsc.org When these units are assembled into porous crystalline structures, such as covalent organic frameworks (COFs), the resulting materials can exhibit high surface areas and precisely arranged electro-active groups. rsc.org

A two-dimensional COF built with redox-active pyridine moieties has been shown to exhibit faradaic behavior and excellent chemical stability over thousands of charge-discharge cycles when used as a supercapacitor electrode. rsc.org Furthermore, pyridine(diimine) chelates, which are structurally related to the bpp family, can act as redox-active ligands, meaning they can store and transfer electrons during chemical reactions. This property has been utilized to facilitate two-electron oxidative addition at a uranium metal center, where the reducing equivalents are supplied by the ligand rather than the metal. rsc.org This demonstrates the potential for designing ligands of the 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- family with tailored redox properties for advanced energy applications. mdpi.com

Table of Compound Names

| Abbreviation / Name | Full Chemical Name |

| bpp | 2,6-bis(1H-pyrazol-1-yl)pyridine |

| bppCOOH | 2,6-bis(pyrazol-1-yl)isonicotinic acid |

| L1 | 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine |

| L2 | 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine |

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine |

| 3-(2-Pyridyl)pyrazole | 3-(pyridin-2-yl)-1H-pyrazole |

| 1H-indazole-6-carboxylic acid | 1H-indazole-6-carboxylic acid |

| MesPDIMe | 2,6-((Mes)N=CMe)2–C5H3N (Mes = 2,4,6-trimethylphenyl) |

Tunable Properties through Ligand Modification and Supramolecular Assembly

The functional versatility of materials derived from 2-pyridinemethanol, 6-(1H-pyrazol-1-yl)- and its analogues, particularly the widely studied 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, stems from the targeted modification of the ligand structure and the strategic control over its subsequent self-assembly into supramolecular architectures. These approaches allow for the fine-tuning of critical material properties, including magnetic, optical, and electronic behaviors, paving the way for their application in advanced functional materials.

The core principle behind this tunability lies in the sensitive relationship between the ligand's electronic and steric characteristics and the properties of its resulting metal complexes. Modifications can be systematically introduced at various positions on both the pyridine and pyrazole rings. These changes directly influence the ligand field strength, the stability of different spin states in transition metal complexes, and the nature and extent of intermolecular interactions that govern the formation of extended supramolecular networks.

One of the most extensively studied areas demonstrating this principle is the tuning of spin-crossover (SCO) behavior in iron(II) complexes. The transition temperature (T1/2), at which a 50:50 population of high-spin (HS) and low-spin (LS) states exists, is highly sensitive to modifications of the ligand. Introducing electron-withdrawing or electron-donating groups to the pyridine or pyrazole rings can systematically shift the T1/2. For instance, functionalizing the 4-position of the pyridine ring in the bpp framework allows for predictable tuning of the SCO properties. Electron-withdrawing groups tend to stabilize the high-spin state, while electron-donating groups favor the low-spin state.

Supramolecular assembly, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, adds another layer of control over the material's properties. The formation of ordered, multidimensional networks can introduce cooperativity between metal centers, leading to more abrupt and hysteretic spin transitions, which are highly desirable for memory and switching applications. For example, the introduction of a carboxylate group onto the bpp ligand framework in the form of 2,6-bis(pyrazol-1-yl)isonicotinic acid (bppCOOH) leads to the formation of strong hydrogen-bonded chains in the solid state. This supramolecular organization results in an iron(II) complex, Fe(bppCOOH)22, that exhibits a sharp spin transition with a narrow thermal hysteresis of approximately 3 K around 382 K. mdpi.com

The effect of ligand modification on the spin transition temperature is further illustrated by a series of functionalized iron(II) complexes. By systematically altering the substituents, researchers can modulate the electronic and steric environment around the metal center, thereby tuning the SCO characteristics.

| Ligand | Complex | Spin Transition Temperature (T1/2) | Key Supramolecular Interaction |

|---|---|---|---|

| 4-([2,2'-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L1) | [Fe(L1)2]2+ | 254 K | π-π stacking |

| 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L2) | [Fe(L2)2]2+ | Stepwise transition at 313 K and 321 K | van der Waals (alkyl chains) |

| 2,6-bis(pyrazol-1-yl)isonicotinic acid (bppCOOH) | Fe(bppCOOH)22 | ~382 K | Hydrogen bonding (carboxylic acid dimers) |

This table presents data for derivatives of the closely related 2,6-bis(pyrazol-1-yl)pyridine (bpp) family to illustrate the principles of tunable properties. mdpi.comnih.gov

Beyond magnetic properties, ligand modification and supramolecular assembly are crucial for tuning the photophysical and electrochemical characteristics of these compounds. The introduction of extended aromatic systems or redox-active units like tetrathiafulvalene (B1198394) (TTF) can significantly alter the absorption and emission properties of the resulting metal complexes, making them suitable for applications in sensors, photonic devices, and redox flow batteries. mdpi.com The assembly of these functionalized ligands into coordination polymers or metal-organic frameworks (MOFs) can further enhance their properties by creating porous structures with high surface areas and accessible active sites, which is beneficial for catalysis and gas storage applications. nih.gov

The interplay between covalent modification of the ligand and the non-covalent interactions of the supramolecular assembly provides a powerful toolkit for the rational design of functional materials based on the 2-pyridinemethanol, 6-(1H-pyrazol-1-yl)- scaffold with precisely tailored properties.

Conclusion and Future Research Directions

Summary of Key Research Achievements for 2-Pyridinemethanol (B130429), 6-(1H-pyrazol-1-yl)-

Research into ligands bearing the pyridine-pyrazole scaffold has established them as versatile building blocks in coordination and materials chemistry. The primary achievements in this area, which form the foundation for future work on 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-, can be summarized as follows:

Versatile Coordination Behavior: Pyridine (B92270) and pyrazole (B372694) groups are well-known N-donor ligands that can coordinate to a wide array of transition metals. researchgate.netmdpi.comtsijournals.com The bidentate nature of the 6-(1H-pyrazol-1-yl)pyridine fragment is anticipated to form stable five-membered chelate rings with metal ions, a common feature in coordination chemistry that enhances complex stability. researchgate.netmdpi.com

Functional Group Incorporation: The hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring introduces a key functional handle. This alcohol moiety can participate in further reactions, act as a hydrogen-bond donor/acceptor, or be deprotonated to form an anionic alkoxide ligand, thereby offering multiple avenues for creating more complex molecular architectures. rsc.org

Catalytic Potential: Metal complexes derived from pyridine-pyrazole ligands have demonstrated significant catalytic activity in various organic transformations, including oxidation and carbon-carbon coupling reactions. researchgate.netresearch-nexus.net The electronic properties of the ligand system can be readily tuned, which in turn influences the catalytic performance of the corresponding metal complex. acs.org

Emerging Research Frontiers in Synthetic Chemistry

The synthesis of functionalized pyridine-pyrazole ligands is an active area of research, with several emerging frontiers that are relevant to 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-.

Advanced Synthetic Methodologies: While classical condensation reactions are commonly employed for the synthesis of pyrazole-containing ligands, modern synthetic strategies such as multicomponent reactions (MCRs) and microwave-assisted synthesis are gaining traction. mdpi.commdpi.com These methods offer advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of derivatives. Future work could focus on applying these techniques to produce 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- and its analogues with high yields and purity.

Post-Synthetic Modification: The hydroxymethyl group provides a prime site for post-synthetic modifications. This could involve esterification, etherification, or oxidation to an aldehyde or carboxylic acid. Such modifications would allow for the covalent linking of the ligand to surfaces, polymers, or other molecular entities, expanding its utility in materials science and catalysis.

Chiral Derivatives: The introduction of chirality, either at the carbon atom of the methanol (B129727) group or by incorporating chiral substituents on the pyrazole or pyridine rings, could lead to the development of enantioselective catalysts. The synthesis of such chiral ligands is a significant and challenging frontier. researchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Multicomponent Reactions | High efficiency, diversity | Library synthesis, drug discovery |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Green chemistry, process optimization |

| Post-Synthetic Modification | Functional diversification | Materials science, surface chemistry |

| Asymmetric Synthesis | Enantioselective applications | Asymmetric catalysis |

Prospective Advancements in Coordination Chemistry and Catalysis

The coordination chemistry of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- is expected to be rich and varied, with significant potential for the development of novel catalysts.

Polynuclear and Heterometallic Complexes: The ligand's architecture, with its bidentate N,N-donor set and a potentially bridging alkoxide functionality, is conducive to the formation of polynuclear and heterometallic complexes. These complex structures could exhibit interesting magnetic and electronic properties, as well as cooperative catalytic effects.

Bioinorganic Modeling: The N,N-chelation motif is prevalent in the active sites of metalloenzymes. Metal complexes of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- could serve as structural or functional models for these active sites, aiding in the understanding of biological processes.

Enhanced Catalytic Systems: The development of well-defined metal complexes with this ligand is a promising avenue for creating highly active and selective catalysts. For instance, ruthenium(II) complexes of similar pyrazole-pyridine ligands have shown exceptional activity in transfer hydrogenation reactions. acs.org The presence of the hydroxyl group could also enable its participation in metal-ligand cooperation, where the ligand is actively involved in the catalytic cycle. nih.gov

| Metal Complex Type | Potential Application | Key Feature |

| Mononuclear Complexes | Homogeneous catalysis | Well-defined active sites |

| Polynuclear Complexes | Cooperative catalysis, magnetism | Multiple interacting metal centers |

| Heterometallic Complexes | Multifunctional catalysts | Synergistic effects between different metals |

Future Outlook for Supramolecular and Materials Science Applications

The ability of 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- to participate in non-covalent interactions opens up a wide range of possibilities in supramolecular chemistry and materials science.

Self-Assembled Architectures: The interplay of metal-ligand coordination and hydrogen bonding involving the hydroxyl group can be exploited to construct discrete supramolecular structures such as metallacycles and metallacages. dp.lanih.gov These self-assembled systems have potential applications in molecular recognition, encapsulation, and drug delivery.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand can act as a linker in the formation of one-, two-, or three-dimensional coordination polymers and MOFs. nih.gov The functional hydroxyl group could be used to tune the pore size and functionality of these materials, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

Luminescent Materials: Pyridine-pyrazole based ligands and their metal complexes often exhibit interesting photophysical properties. researchgate.net By appropriate choice of the metal center and modification of the ligand structure, it may be possible to design luminescent materials for sensing, imaging, and optoelectronic applications. The formation of supramolecular assemblies can further influence the emissive properties of these systems. mdpi.comconicet.gov.ar

| Material Type | Potential Application | Driving Force for Assembly |

| Metallacycles/Cages | Molecular recognition, encapsulation | Coordination-driven self-assembly |

| Coordination Polymers/MOFs | Gas storage, separation, catalysis | Metal-ligand coordination, H-bonding |

| Luminescent Materials | Sensing, imaging, optoelectronics | Metal-to-ligand charge transfer |

Q & A

What are the optimal synthetic routes for preparing 6-(1H-pyrazol-1-yl)-2-pyridinemethanol derivatives, and how do reaction conditions influence product purity?

Basic Research Focus

The synthesis of pyridinemethanol derivatives often involves Mannich reactions or condensation of pyrazole precursors with functionalized pyridine intermediates. For example, highlights the use of Mannich reactions to link pyrazole and phenol groups to diaza-18-crown-6 ethers, requiring precise stoichiometry and reflux conditions in ethanol/acetic acid mixtures. Key variables include:

- Temperature control : Reflux at 80–100°C ensures proper activation energy for cyclization.

- Catalyst selection : Acidic or basic catalysts (e.g., glacial acetic acid) influence reaction kinetics and byproduct formation .

- Purification methods : Column chromatography (silica gel) or recrystallization (ethanol) is critical for achieving >95% purity .

How can structural discrepancies in 6-(1H-pyrazol-1-yl)-2-pyridinemethanol complexes be resolved using crystallographic and spectroscopic data?

Advanced Research Focus

Conflicting structural assignments often arise from polymorphism or coordination geometry variations. and demonstrate the use of single-crystal X-ray diffraction to resolve dihedral angles between pyridinemethanol and pyrazole rings, with deviations up to 51.68° depending on substituents. Complementary techniques include:

- Magnetic susceptibility : To distinguish monomeric vs. dimeric Cu(II) complexes (e.g., magnetically isolated dinuclear systems in ).

- DFT calculations : Quantum modeling of charge transfer in γ-cyclodextrin inclusion complexes can validate experimental bond angles and electronic transitions .

What methodologies are recommended for analyzing the magnetic behavior of Cu(II) complexes with 6-(1H-pyrazol-1-yl)-2-pyridinemethanol ligands?

Advanced Research Focus

Cubane-type Cu(II) clusters (e.g., [Cu₄(pymO)₄] in ) exhibit S = 1 ground states due to asymmetric {Cu₄O₄} cages. Key approaches include:

- Magneto-structural correlations : Analyze Cu–O–Cu bond angles (ideal range: 95–105°) to predict antiferromagnetic vs. ferromagnetic coupling.

- EPR spectroscopy : Detect zero-field splitting parameters for dinuclear systems.

- Broken-symmetry DFT : Model exchange interactions in asymmetric cages to rationalize unexpected magnetic moments .

How do steric and electronic effects of substituents on the pyrazole ring influence the coordination chemistry of 6-(1H-pyrazol-1-yl)-2-pyridinemethanol?

Advanced Research Focus

Substituents like nitro or methoxy groups alter ligand denticity and metal-binding affinity. shows that nitro groups at the pyrazole 4-position increase electrophilicity, favoring N,O-chelation in Cu(II) complexes. Steric hindrance from bulky groups (e.g., phenyl in ) reduces coordination flexibility, as seen in dihedral angle deviations (16.83–51.68°) . Strategies include:

- Hammett analysis : Correlate substituent σ values with binding constants.

- Competitive titration experiments : Compare stability constants of substituted vs. unsubstituted ligands.

What are the challenges in interpreting circular dichroism (CD) spectra for chiral γ-cyclodextrin inclusion complexes of 6-(1H-pyrazol-1-yl)-2-pyridinemethanol?

Advanced Research Focus

CD signals in γ-cyclodextrin complexes ( ) arise from both intrinsic chirality and supramolecular packing. Challenges include:

- Signal overlap : Distinguishing ligand-centered transitions from host-guest charge transfer.

- Concentration dependence : Aggregation at high concentrations can distort Cotton effects.

Solutions involve: - Variable-temperature CD : Isolate dynamic vs. static contributions to optical activity.

- TD-DFT simulations : Assign specific transitions to molecular orbitals .

How can computational tools aid in predicting the solubility and stability of 6-(1H-pyrazol-1-yl)-2-pyridinemethanol derivatives in aqueous media?

Basic Research Focus

reports hygroscopicity and full water miscibility for 2-pyridinemethanol, but pyrazole substituents may reduce solubility. Methods include:

- COSMO-RS simulations : Predict logP values and solubility limits based on substituent polarity.

- Accelerated stability studies : Monitor degradation under UV light or varying pH (4–9) to identify hydrolytically sensitive groups (e.g., ester linkages in ).

What strategies mitigate synthetic byproducts during the preparation of pyridinemethanol-pyrazole hybrids?

Basic Research Focus

Common byproducts include uncyclized intermediates or regioisomers ( ). Mitigation involves:

- In situ monitoring : Use TLC or HPLC-MS to track reaction progress.

- Regioselective protection : Block reactive sites (e.g., hydroxyl groups via silylation) before pyrazole coupling .

How do solvent polarity and hydrogen-bonding networks affect the crystallization of 6-(1H-pyrazol-1-yl)-2-pyridinemethanol derivatives?

Advanced Research Focus

shows that ethanol/water mixtures promote O–H···N hydrogen bonds (2.08 Å), stabilizing crystal packing. Nonpolar solvents (e.g., hexane) yield amorphous powders. Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.